molecular formula C11H8BrNO2 B360765 1-Allyl-5-bromo-1H-indole-2,3-dione CAS No. 183014-93-9

1-Allyl-5-bromo-1H-indole-2,3-dione

Cat. No.: B360765
CAS No.: 183014-93-9
M. Wt: 266.09g/mol
InChI Key: CUBZPJNMBNGTFC-UHFFFAOYSA-N
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Description

1-Allyl-5-bromo-1H-indole-2,3-dione, also known as 5-Bromo-1-(2-methyl-allyl)-1H-indole-2,3-dione, is a chemical compound with the molecular formula C12H10BrNO2 . It has a molecular weight of 280.123 .


Synthesis Analysis

The synthesis of 5-bromo-1H-indole-2,3-dione derivatives, including this compound, involves alkylation reactions under phase transfer catalysis conditions . The structures of the products obtained were determined by 1H NMR and 13C NMR spectroscopy .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including 1H NMR and 13C NMR .


Chemical Reactions Analysis

The chemical reactions involving this compound include alkylation reactions under phase transfer catalysis conditions, followed by cycloaddition reactions involving 1,3-dipoles .

Scientific Research Applications

Anticancer Potential

Research highlights the anticancer properties of 1H-Indole-2,3-dione derivatives, including those related to 1-Allyl-5-bromo-1H-indole-2,3-dione. Specifically, studies on 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazones, a structurally similar compound, demonstrate significant cytotoxic effects against various cancer cell lines, suggesting potential chemotherapeutic applications. These derivatives exhibited cytotoxicity in B-lymphoma and chronic myeloid leukemia cell lines, hinting at a broad spectrum of anticancer activity (Kuruca et al., 2008).

Antimicrobial Activity

New heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole, related to this compound, have been explored for their antimicrobial potential. These compounds have shown high antibacterial activity, underlining the role of 1H-indole-2,3-dione derivatives as promising candidates for developing new antimicrobial agents (Mageed et al., 2021).

Chemosensor Applications

1H-Indole-2,3-dione compounds, through structural modifications, can function as chemosensors, particularly for the detection of Fe3+ ions. The presence of functional groups in these compounds allows for selective detection and sensing capabilities, highlighting their utility in analytical chemistry and environmental monitoring (Fahmi et al., 2019).

Corrosion Inhibition

The compound 1-allyl-5-chloro-indoline-2,3-dione, closely related to this compound, has been identified as an effective corrosion inhibitor for mild steel in hydrochloric acid solution. This application underscores the potential of 1H-indole-2,3-dione derivatives in protecting metal surfaces against corrosion, thereby extending their utility to industrial maintenance and preservation (Tribak et al., 2020).

Future Directions

The development of the chemistry of 5-bromo-isatin, which includes 1-Allyl-5-bromo-1H-indole-2,3-dione, involves the synthesis of new heterocyclic systems . This suggests that future research could focus on exploring new synthetic methods and applications for these compounds .

Mechanism of Action

Properties

IUPAC Name

5-bromo-1-prop-2-enylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-2-5-13-9-4-3-7(12)6-8(9)10(14)11(13)15/h2-4,6H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBZPJNMBNGTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Br)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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